molecular formula C65H44N2 B3030531 9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene CAS No. 916061-87-5

9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene

Cat. No. B3030531
CAS RN: 916061-87-5
M. Wt: 853.1 g/mol
InChI Key: PKQHEBAYOGHIPX-UHFFFAOYSA-N
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Description

The compound "9,9-Bis[4-(N,N-bis-naphthalen-2-yl-amino)phenyl]-9H-fluorene" is a fluorene derivative that is not directly mentioned in the provided papers. However, the papers discuss various fluorene-based compounds and their synthesis, properties, and applications, which can provide insights into the characteristics of similar fluorene derivatives. Fluorene and its derivatives are of significant interest in the field of organic electronics due to their unique electronic and optical properties .

Synthesis Analysis

The synthesis of fluorene derivatives typically involves multi-step organic reactions. For instance, a bis(ether-carboxylic acid) fluorene derivative was synthesized through nucleophilic fluorodisplacement followed by alkaline hydrolysis . Similarly, 9-aryl-fluorenes were synthesized from triarylcarbinols using TsOH, with the reaction's orientation influenced by the substituents on the aryl rings . These methods indicate that the synthesis of "this compound" would likely involve complex reactions, possibly including nucleophilic aromatic substitution and subsequent functional group transformations.

Molecular Structure Analysis

The molecular structure of fluorene derivatives is often bulky due to the presence of multiple aromatic rings. For example, bifunctional materials based on 9,9-bis(4-diphenylaminophenyl)fluorene have bulky structures due to triphenylamine moieties at the fluorene ring's C-9 position . This suggests that "this compound" would also have a bulky structure, potentially influencing its solubility and electronic properties.

Chemical Reactions Analysis

Fluorene derivatives can participate in various chemical reactions, particularly those involving their aromatic systems. The synthesis processes described in the papers involve reactions such as nucleophilic aromatic substitution and condensation . These reactions are crucial for introducing different functional groups and building complex molecular architectures, which would be relevant for the synthesis and further chemical manipulation of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. The papers describe fluorene-based materials as having high thermal stability, with glass transition temperatures ranging from 200 to 303°C and decomposition temperatures above 500°C . They also exhibit good solubility in organic solvents and can form transparent, flexible films . The electronic properties, such as blue emission in solution and solid state, are also notable . These properties suggest that "this compound" would likely share similar characteristics, making it a candidate for applications in organic electronics.

Scientific Research Applications

1. Organic Light-Emitting Diodes (OLEDs)

A series of full hydrocarbons including N,N′-(4,4′-(9,9′-(1,3-phenylene)bis(9H-fluorene-9,9-diyl))bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) (DNPAFB) demonstrated significant potential in the development of high-performance OLEDs. These materials, characterized by a highly twisted tetrahedral conformation, exhibited outstanding efficiencies and brightness in OLED applications, making them among the best solution processable blue phosphorescent OLEDs based on small molecules (Ye et al., 2010).

2. Electroluminescent Devices

9,9-Bis{4-[di-(p-biphenyl)aminophenyl]}fluorene, a promising fluorene derivative, was synthesized and used as a hole-transporting material in electroluminescent devices. It showed superior performance compared to other materials, achieving high luminance and efficiency (Ko & Tao, 2002).

3. Memory Devices and Polyimides

New symmetric diamines containing tetraphenyl fluorene were synthesized, leading to the development of polyimides with distinct memory behaviors, including volatile and non-volatile types. These materials demonstrated potential in resistive switching and memory applications (Yang et al., 2018).

4. Polymer Synthesis

Spiro[fluorene-9,9′-xanthene]-centered, tetra-carbazole substituted molecules were synthesized, offering excellent thermal stability and mobility. These materials were effectively used in OLEDs as hole transport layers, demonstrating significant improvements in device performance (Liang et al., 2017).

5. Fluorescence Quantum Yield Studies

A novel luminescent compound, 9,9-bis[4'-(beta-naphthyl-methacrylate)phenyl]fluorene (F-NMAP), was synthesized and studied for its photophysical processes. The compound displayed blue and blue-violet light emission with significant fluorescence quantum yield, indicating potential applications in optoelectronics (Feng & Chen, 2005).

6. Fuel Cell Application

A new sulfonated diamine monomer based on fluorene was synthesized, leading to the development of sulfonated polyimides. These materials displayed excellent proton conductivities, suggesting their suitability as polyelectrolytes in fuel cell applications (Guo et al., 2002).

Mechanism of Action

properties

IUPAC Name

N-[4-[9-[4-(dinaphthalen-2-ylamino)phenyl]fluoren-9-yl]phenyl]-N-naphthalen-2-ylnaphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H44N2/c1-5-17-49-41-57(33-25-45(49)13-1)66(58-34-26-46-14-2-6-18-50(46)42-58)55-37-29-53(30-38-55)65(63-23-11-9-21-61(63)62-22-10-12-24-64(62)65)54-31-39-56(40-32-54)67(59-35-27-47-15-3-7-19-51(47)43-59)60-36-28-48-16-4-8-20-52(48)44-60/h1-44H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQHEBAYOGHIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N(C8=CC9=CC=CC=C9C=C8)C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H44N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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